molecular formula C26H27N3O4 B038945 Naloxone benzoylhydrazone CAS No. 119630-94-3

Naloxone benzoylhydrazone

Cat. No. B038945
CAS RN: 119630-94-3
M. Wt: 445.5 g/mol
InChI Key: AKXCFAYOTIEFOH-XTNAHFASSA-N
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Description

Naloxone benzoylhydrazone is a μ-, κ1-, and δ-opioid receptor antagonist . It is also an agonist of the κ3-opioid receptor . It is a potent µ-receptor partial agonist with a long duration of action . The formal name is 2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)ylidene]hydrazide, benzoic acid .


Synthesis Analysis

Naloxone benzoylhydrazone is a derivative compound of the µ-opioid receptor antagonist, naloxone . A series of derivatives of Naloxone benzoylhydrazone have been examined in which substitutions have been made on the benzoyl ring .


Molecular Structure Analysis

The molecular formula of Naloxone benzoylhydrazone is C26H27N3O4 . The molecular weight is 445.51 g/mol . The structure includes 5 Hydrogen bond acceptors, 3 Hydrogen bond donors, 5 Rotatable bonds, and a Topological polar surface area of 94.39 .


Chemical Reactions Analysis

Naloxone benzoylhydrazone has been found to compete with [3H]nociceptin binding and attenuate the nociceptin-induced inhibition of cAMP accumulation . It has also been found to activate Extracellular Signal-Regulated Protein Kinases and modulate Nociceptin Opioid Peptide Receptor activity .


Physical And Chemical Properties Analysis

Naloxone benzoylhydrazone is a solid substance . It is soluble in DMSO .

Scientific Research Applications

Agonist Activity at Opioid Receptors

Nalbzoh has been studied for its agonist activity at recombinant and native opioid receptors . It has been found to stimulate guanosine‐5′‐ O ‐ (3‐ [ 35 S]thio)triphosphate ( [ 35 S]GTP γ S) binding and inhibit cyclic AMP accumulation at the μ ‐opioid receptor (MOR), with maximal effects corresponding to 55 and 65% of those obtained with the MOR agonist DAMGO .

Interaction with κ ‐opioid receptor (KOR)

At the κ ‐opioid receptor (KOR), Nalbzoh has been shown to stimulate [ 35 S]GTP γ S binding and inhibit cyclic AMP formation as effectively as the selective KOR agonist (−)‐U‐50,488 . The Nalbzoh effect was blocked by the KOR antagonist nor‐binaltorphimine (nor‐BNI) .

Interaction with δ ‐opioid receptor (DOR)

In CHO cells expressing the δ ‐opioid receptor (DOR), Nalbzoh increased [ 35 S]GTP γ S binding and inhibited cyclic AMP formation almost as effectively as the DOR agonist DPDPE . Naltrindole (NTI), a selective DOR antagonist, completely blocked the response to Nalbzoh .

Antagonist Activity at Nociceptin/Orphanin FQ (N/OFQ) Receptor

Nalbzoh has been found to exert antagonist effects at the nociceptin/orphanin FQ (N/OFQ) receptor (NOP) . In CHO cells expressing the NOP, Nalbzoh failed to exert agonist effects and antagonized the agonist‐induced receptor activation .

Antinociceptive Effects

Nalbzoh has been found to induce antinociception in wild-type mice . This suggests that the nociceptin system takes part in the physiological regulation of nociceptive thresholds .

No Effect on Basal Modulation of Locomotion

While Nalbzoh has been found to induce antinociception, it did not affect locomotor activity in wild-type mice . This suggests that the nociceptin system does not play a role in the basal modulation of locomotion .

Future Directions

The FDA has recently extended the shelf-life of newly manufactured NARCAN (naloxone hydrochloride) 4 milligram (mg) Nasal Spray products from 3-years to 4-years . This is a step towards preventing overdoses and reducing overdose-related deaths by expanding access to naloxone and other overdose reversal agents .

properties

IUPAC Name

N-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/b27-18+/t20-,23+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXCFAYOTIEFOH-XTNAHFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4/C(=N/NC(=O)C5=CC=CC=C5)/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naloxone benzoylhydrazone

CAS RN

119630-94-3
Record name Naloxone benzoylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119630943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NALOXONE BENZOYLHYDRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13ZI072Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes NalBzoH's interaction with opioid receptors unique?

A1: NalBzoH exhibits a unique pharmacological profile by interacting with multiple opioid receptors. While acting as a potent antagonist at μ-opioid receptors, it demonstrates agonist activity at κ3-opioid receptors. [, , ]

Q2: How does NalBzoH's interaction with μ-opioid receptors differ from traditional antagonists?

A2: Unlike typical μ-opioid antagonists, NalBzoH binds to μ receptors with high affinity in a G-protein-dependent manner. This results in a very slow dissociation rate from the receptor, leading to prolonged antagonism. []

Q3: What downstream effects are observed upon NalBzoH binding to κ3-opioid receptors?

A3: Activation of κ3-opioid receptors by NalBzoH has been linked to analgesia, particularly in supraspinal regions, and has also been implicated in stimulating food intake in rats. [, , , , ]

Q4: Does NalBzoH interact with nociceptin/orphanin FQ peptide (NOP) receptors?

A4: Yes, NalBzoH has been shown to interact with NOP receptors, displaying a system-dependent behavior ranging from antagonist to partial agonist depending on the experimental model and effector response studied. [, , , , , , ]

Q5: What is the molecular formula and weight of NalBzoH?

A5: The molecular formula of NalBzoH is C25H27N3O4, and its molecular weight is 433.5 g/mol.

Q6: Is there spectroscopic data available for NalBzoH?

A6: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be employed to elucidate its structural features.

Q7: How do structural modifications of NalBzoH affect its activity and selectivity?

A7: Substitutions on the benzoyl ring of NalBzoH significantly influence its binding affinities for various opioid receptor subtypes. While modifications have modest effects on μ-receptor affinity, they can dramatically alter affinities for κ1, κ2, κ3, and δ receptors. []

Q8: Are there any specific structural features of NalBzoH crucial for its unique pharmacological profile?

A8: The benzoylhydrazone moiety appears essential for the slow dissociation rate from μ-opioid receptors, contributing to NalBzoH's prolonged antagonist activity. [, ]

Q9: What is known about the stability of NalBzoH under various conditions?

A9: The provided research articles primarily focus on NalBzoH's pharmacological characterization and don't provide detailed information on its stability under various storage conditions.

Q10: Are there specific formulation strategies to improve NalBzoH's stability, solubility, or bioavailability?

A10: Further research is needed to explore formulation strategies like encapsulation techniques or the use of specific excipients to potentially enhance NalBzoH's stability and bioavailability.

Q11: What is the duration of action of NalBzoH's μ antagonist and κ3 agonist effects?

A11: Studies in mice indicate that NalBzoH's analgesic effect, attributed to κ3 agonism, lasts for a shorter duration (less than 2 hours) compared to its μ antagonist effect, which can persist for up to 16 hours. []

Q12: Does NalBzoH cross the blood-brain barrier?

A12: Yes, NalBzoH demonstrates central nervous system activity, indicating its ability to cross the blood-brain barrier. Research suggests that it primarily exerts its analgesic effects through supraspinal mechanisms. [, , ]

Q13: What in vitro models have been used to study NalBzoH's activity?

A13: Researchers have utilized Chinese hamster ovary (CHO) cells transfected with MOR-1 (μ-opioid receptor) to characterize NalBzoH's binding kinetics and G-protein coupling. [, ] Additionally, the human neuroblastoma cell line SH-SY5Y has been used to investigate its interactions with κ3 receptors. [, ]

Q14: What animal models have been employed to assess NalBzoH's analgesic effects?

A14: Analgesic activity of NalBzoH has been studied in mice and rats using various pain models like tail-flick, hot plate, and writhing assays. [, , , , , , ]

Q15: What is known about the toxicological profile of NalBzoH?

A15: While the provided articles don't provide detailed toxicological data, it's important to note that NalBzoH is a potent opioid with potential for adverse effects. Further research is needed to fully understand its safety profile.

Q16: Have any biomarkers been identified for predicting NalBzoH's efficacy or monitoring treatment response?

A16: The provided research doesn't delve into identifying specific biomarkers for NalBzoH. Future research could explore potential biomarkers related to opioid receptor expression or downstream signaling pathways.

Q17: What analytical methods are commonly employed for the characterization and quantification of NalBzoH?

A18: Radioligand binding assays using tritiated ([3H]) or iodinated ([125I]) forms of NalBzoH are frequently employed for characterizing its binding properties and quantifying its presence in biological samples. [, , , ]

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